1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tetrahydroquinoline ring system, an isobutyryl group, and a methoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via an acylation reaction using isobutyryl chloride and a suitable base.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with 4-methoxyphenethylamine and an isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives with reduced functional groups.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-hydroxyphenethyl)urea
- 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-chlorophenethyl)urea
Uniqueness
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is unique due to the presence of the methoxy group on the phenethyl moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-16(2)22(27)26-14-4-5-18-8-9-19(15-21(18)26)25-23(28)24-13-12-17-6-10-20(29-3)11-7-17/h6-11,15-16H,4-5,12-14H2,1-3H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQFYLIZPDEVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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